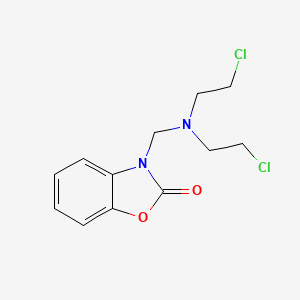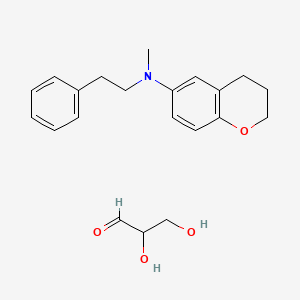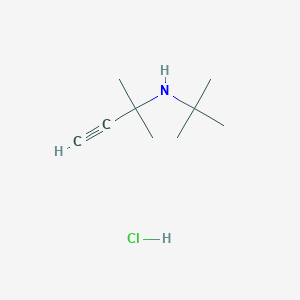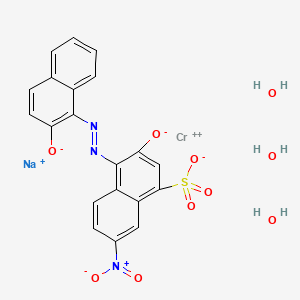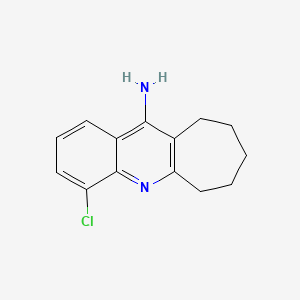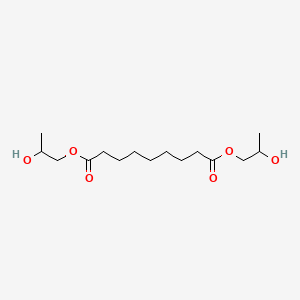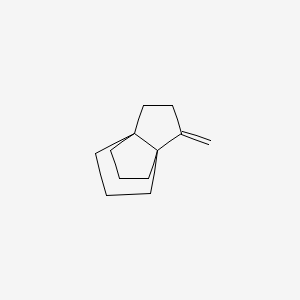
(3.3.3)-Propellane, 2-methylene-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3.3.3)-Propellane, 2-methylene- is a highly strained organic compound characterized by its unique bicyclic structure. This compound is of significant interest in the field of organic chemistry due to its unusual bonding and high strain energy, which make it a fascinating subject for theoretical and experimental studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3.3.3)-Propellane, 2-methylene- typically involves the formation of the bicyclic core followed by the introduction of the methylene group. One common method includes the cyclization of appropriate precursors under high-pressure conditions to form the strained bicyclic structure. The methylene group can then be introduced via a Wittig reaction or similar methodology.
Industrial Production Methods
Industrial production of (3.3.3)-Propellane, 2-methylene- is less common due to the complexity and cost associated with its synthesis. advancements in synthetic techniques and the development of more efficient catalysts may pave the way for scalable production methods in the future.
化学反応の分析
Types of Reactions
(3.3.3)-Propellane, 2-methylene- undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of less strained bicyclic compounds.
Substitution: The methylene group can participate in substitution reactions, leading to a range of substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of (3.3.3)-Propellane, 2-methylene- include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to manage the high strain energy of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
(3.3.3)-Propellane, 2-methylene- has several applications in scientific research:
Chemistry: It serves as a model compound for studying strain energy and reactivity in highly strained systems.
Biology: Its derivatives are explored for potential biological activity and as building blocks for more complex molecules.
Medicine: Research is ongoing into its potential use in drug development, particularly for its unique structural properties.
Industry: While not widely used industrially, its unique properties make it a candidate for specialized applications in materials science and catalysis.
作用機序
The mechanism by which (3.3.3)-Propellane, 2-methylene- exerts its effects is primarily related to its high strain energy and the reactivity of the methylene group. The compound can undergo various reactions that relieve strain, often involving the formation of new bonds or the breaking of existing ones. Molecular targets and pathways involved in these reactions are typically those that can accommodate or benefit from the release of strain energy.
類似化合物との比較
Similar Compounds
Bicyclo[3.3.0]octane: Another highly strained bicyclic compound, but without the methylene group.
Cubane: Known for its high strain energy and unique cubic structure.
Norbornane: A less strained bicyclic compound often used as a comparison for studying strain effects.
Uniqueness
(3.3.3)-Propellane, 2-methylene- is unique due to its combination of high strain energy and the presence of a reactive methylene group. This makes it more reactive and versatile in chemical reactions compared to other similar compounds.
特性
CAS番号 |
111917-14-7 |
|---|---|
分子式 |
C12H18 |
分子量 |
162.27 g/mol |
IUPAC名 |
2-methylidenetricyclo[3.3.3.01,5]undecane |
InChI |
InChI=1S/C12H18/c1-10-4-9-11-5-2-7-12(10,11)8-3-6-11/h1-9H2 |
InChIキー |
JRBVAAGYBLRKMS-UHFFFAOYSA-N |
正規SMILES |
C=C1CCC23C1(CCC2)CCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


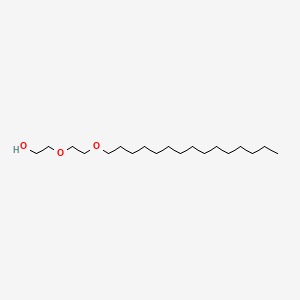
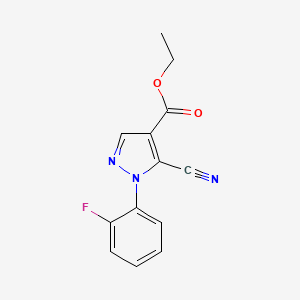
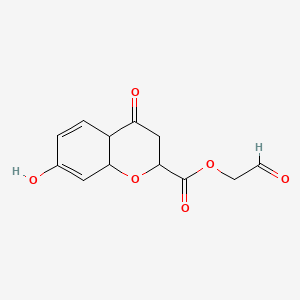

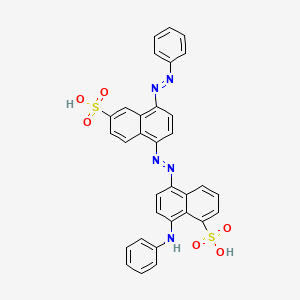
![Benzothiazole, 5-chloro-2-[2-[(5-chloro-2-benzothiazolyl)methylene]butylidene]-3-ethyl-2,3-dihydro-](/img/structure/B13756590.png)
![1,2-Dicarbadodecaborane(12), 1-[(propylthio)methyl]-](/img/structure/B13756594.png)
